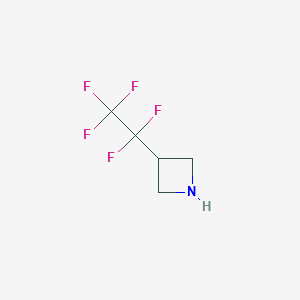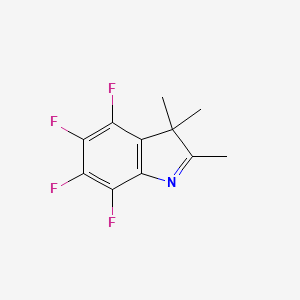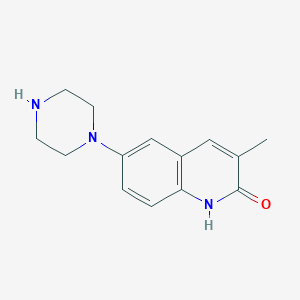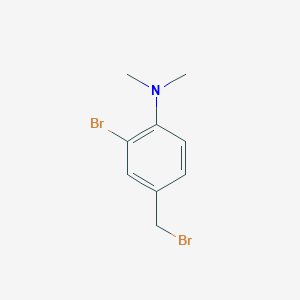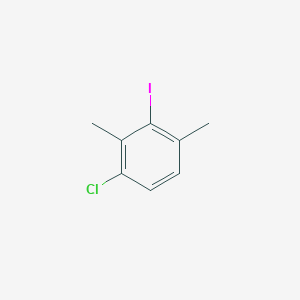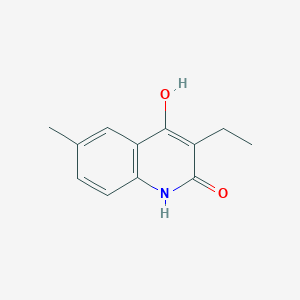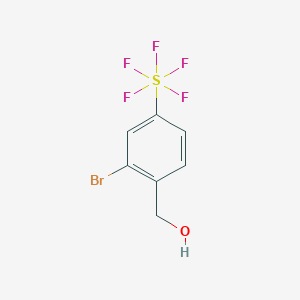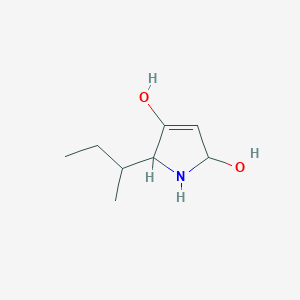
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is an organic compound characterized by a pyrrole ring substituted with a secondary butyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via Friedel-Crafts alkylation, where the pyrrole ring reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a fully saturated pyrrole ring.
Substitution: The secondary butyl group and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
Oxidation: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione.
Reduction: Formation of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrrole-containing compounds makes it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential as an antioxidant or anti-inflammatory agent is of particular interest.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, dyes, and other materials. Its reactivity and functional groups make it versatile for various manufacturing processes.
作用机制
The mechanism of action of 5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
5-(tert-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol: Similar structure but with a tertiary butyl group instead of a secondary butyl group.
5-(sec-Butyl)-1H-pyrrole-2,4-diol: Similar structure but without the dihydro modification.
Uniqueness
5-(sec-Butyl)-2,5-dihydro-1H-pyrrole-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a secondary butyl group
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
5-butan-2-yl-2,5-dihydro-1H-pyrrole-2,4-diol |
InChI |
InChI=1S/C8H15NO2/c1-3-5(2)8-6(10)4-7(11)9-8/h4-5,7-11H,3H2,1-2H3 |
InChI 键 |
KHTPRTOLOHPPGY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1C(=CC(N1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


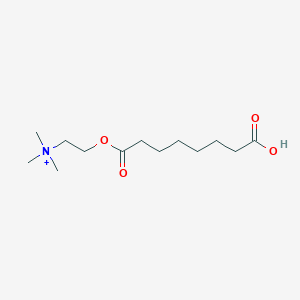

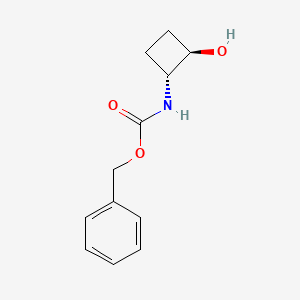
![2-(Carboxy(hydroxy)methyl)-5-ethylbenzo[d]oxazole](/img/structure/B12857520.png)
![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)
